molecular formula C12H13NO3 B1352094 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid CAS No. 618070-31-8

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1352094
CAS No.: 618070-31-8
M. Wt: 219.24 g/mol
InChI Key: CDYNQYZODLGTJT-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a 3-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the 3-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidine ring is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation and Carboxylation: The final step involves the oxidation of the intermediate to introduce the keto group and the carboxylation to form the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid: Similar structure but with a different position of the methyl group.

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Lacks the methyl group, leading to different chemical properties.

    1-(3-Methylphenyl)-2-oxo-4-pyrrolidinecarboxylic acid: Variation in the position of the carboxylic acid group.

Uniqueness

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is unique due to the specific positioning of the methyl group and the carboxylic acid, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological profiles and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-6-5-10(11(13)14)12(15)16/h2-4,7,10H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNQYZODLGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404440
Record name 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-31-8
Record name 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g, 1.47 mmol) and m-toluidine (0.470 mL; 4.41 mmol) in ethanol (3 mL). 2-oxo-1-m-tolylpyrrolidine-3-carboxylic acid 0.270 g (84%) was obtained as a pink film.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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